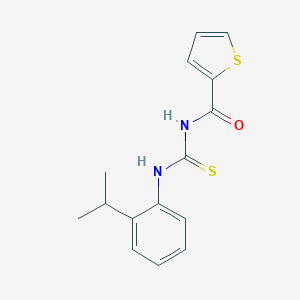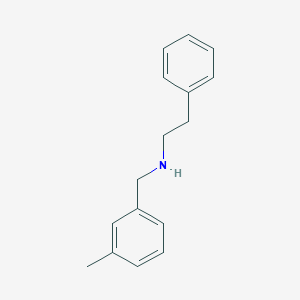
N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea, also known as AG-494, is a chemical compound that belongs to the class of thiourea derivatives. It has been extensively studied for its potential applications in various scientific research fields, including cancer therapy, anti-inflammatory drugs, and antiviral agents.
Mécanisme D'action
The mechanism of action of N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea is not fully understood, but it is believed to involve the inhibition of several enzymes and signaling pathways that are involved in cancer cell growth and inflammation. N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea has been shown to inhibit the activity of several kinases, including Akt, which is a key signaling molecule in cancer cells. N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. Furthermore, N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea has been found to inhibit the replication of several viruses by interfering with viral entry and replication.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea in lab experiments is its potent anticancer activity against a variety of cancer cell lines. N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea has also been found to exhibit anti-inflammatory and antiviral properties, which make it a potential candidate for the development of drugs in these fields. However, one of the limitations of using N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea. One potential area of research is the development of N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea analogs with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the mechanisms underlying the antiviral activity of N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea, which could lead to the development of more effective antiviral drugs. Furthermore, the potential use of N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea in combination with other anticancer agents or immunotherapies could be explored to enhance its therapeutic efficacy.
Méthodes De Synthèse
The synthesis of N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea involves the reaction of 2-isopropylphenyl isothiocyanate with 2-thiophenecarboxylic acid hydrazide in the presence of a base, such as sodium hydroxide or potassium carbonate. The resulting product is then purified by recrystallization to obtain pure N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea.
Applications De Recherche Scientifique
N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea has been widely studied for its potential applications in various scientific research fields. It has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea has also been found to possess anti-inflammatory properties, which make it a potential candidate for the development of anti-inflammatory drugs. Furthermore, N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea has shown promising antiviral activity against several viruses, including HIV-1, herpes simplex virus, and influenza virus.
Propriétés
Nom du produit |
N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea |
|---|---|
Formule moléculaire |
C15H16N2OS2 |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
N-[(2-propan-2-ylphenyl)carbamothioyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H16N2OS2/c1-10(2)11-6-3-4-7-12(11)16-15(19)17-14(18)13-8-5-9-20-13/h3-10H,1-2H3,(H2,16,17,18,19) |
Clé InChI |
WIDLCUDXLHFUAP-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1NC(=S)NC(=O)C2=CC=CS2 |
SMILES canonique |
CC(C)C1=CC=CC=C1NC(=S)NC(=O)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-methyl-N-(3-{[3-(2-pyrimidinyloxy)benzyl]amino}propyl)amine](/img/structure/B252677.png)
![[4-({[2-(2-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid](/img/structure/B252679.png)
![2-chloro-5-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]benzoic acid](/img/structure/B252681.png)
![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine](/img/structure/B252682.png)

![N-[(3-methylphenyl)methyl]cyclopentanamine](/img/structure/B252688.png)
![1-[5-(4-chlorophenyl)furan-2-yl]-N-(thiophen-2-ylmethyl)methanamine](/img/structure/B252697.png)
![2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine](/img/structure/B252699.png)
![2-({2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol](/img/structure/B252700.png)
![N-[3-methoxy-4-(2-phenylethoxy)benzyl]propan-2-amine](/img/structure/B252701.png)
![4-({[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}methyl)benzoic acid](/img/structure/B252702.png)
![2-{[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}ethanol](/img/structure/B252703.png)
![N-(4-fluorobenzyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}amine](/img/structure/B252704.png)
![N-benzyl-N-{[5-(4-fluorophenyl)-2-furyl]methyl}amine](/img/structure/B252705.png)